4-Isopropylthiophene-2-carbaldehyde
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Overview
Description
4-Isopropylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carboxaldehyde group at the second position and an isopropyl group at the fourth position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylthiophene-2-carbaldehyde typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: AlCl3 as a catalyst for Friedel-Crafts alkylation.
Major Products
Oxidation: 2-Thiophenecarboxylic acid, 4-(1-methylethyl)-.
Reduction: 2-Thiophenemethanol, 4-(1-methylethyl)-.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
4-Isopropylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 4-Isopropylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of an isopropyl group, which may affect its reactivity and physical properties.
5-Bromo-2-thiophenecarboxaldehyde: The presence of a bromine atom introduces additional reactivity, such as the ability to undergo halogen exchange reactions.
Uniqueness
4-Isopropylthiophene-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties. The isopropyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
CAS No. |
163461-02-7 |
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Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
4-propan-2-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 |
InChI Key |
XQJYJCWQRXGNMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=C1)C=O |
Canonical SMILES |
CC(C)C1=CSC(=C1)C=O |
Synonyms |
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
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